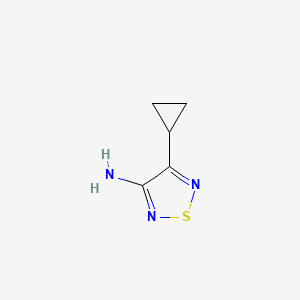

4-Cyclopropyl-1,2,5-thiadiazol-3-amine

Description

4-Cyclopropyl-1,2,5-thiadiazol-3-amine is a heterocyclic organic compound featuring a 1,2,5-thiadiazole core substituted with a cyclopropyl group at the 4-position and an amine group at the 3-position. Its molecular structure combines the electron-deficient thiadiazole ring with the steric bulk of the cyclopropyl moiety, which may influence its reactivity and intermolecular interactions. The compound (CAS: 1006448-76-5) was previously listed in commercial catalogs but is now marked as a discontinued product, suggesting challenges in synthesis, stability, or niche applications .

Thiadiazoles are known for their versatility in medicinal chemistry, agrochemicals, and materials science. However, specific data on this compound’s applications are sparse, likely due to its discontinued status. Its structural analogs, such as triazole and pyrazole derivatives, are better characterized in pharmaceutical contexts, particularly as intermediates or impurities in active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name |

4-cyclopropyl-1,2,5-thiadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLIQXFEAMXACF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496127-98-0 | |

| Record name | 4-cyclopropyl-1,2,5-thiadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1,2,5-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1,2,5-thiadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

One of the most significant applications of 4-Cyclopropyl-1,2,5-thiadiazol-3-amine is its use as an antimicrobial agent. Research has shown that derivatives of this compound exhibit potent activity against various bacterial strains:

- Bacterial Inhibition : Studies indicate that compounds containing the thiadiazole moiety demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown Minimum Inhibitory Concentration (MIC) values as low as 15.60 µg/mL against Staphylococcus aureus and 31.50 µg/mL against Escherichia coli .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.60 | |

| Escherichia coli | 31.50 | |

| Pseudomonas aeruginosa | 62.50 |

Antifungal Activity

In addition to antibacterial effects, derivatives also exhibit antifungal properties. For example, certain compounds have demonstrated MIC values ranging from 32 to 42 µg/mL against fungi such as Candida albicans and Aspergillus niger, which are common pathogens in clinical settings .

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential use in agriculture as a pesticide. Its ability to inhibit specific microbial growth can be harnessed to protect crops from pathogenic bacteria and fungi. The effectiveness of these compounds in agricultural applications is supported by their structural similarity to known agrochemicals.

Case Studies and Research Findings

Case Study: Antibacterial Derivatives

A study conducted by Patel et al. synthesized a series of azetidinones derived from this compound. The synthesized compounds were evaluated for their antibacterial activities using standard microbial sensitivity tests. The results indicated that several derivatives had superior activity compared to traditional antibiotics like ampicillin .

Case Study: Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of these compounds with bacterial enzymes responsible for cell wall synthesis. These studies confirm that the synthesized compounds inhibit transpeptidase enzymes effectively, which is critical for bacterial cell wall integrity .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with biological targets, leading to various biological effects . For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation . Similarly, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Key Observations:

Heterocycle Core : The 1,2,5-thiadiazole ring distinguishes the target compound from triazole or pyrazole analogs. Thiadiazoles exhibit unique electronic properties due to sulfur and nitrogen atoms, affecting solubility and hydrogen-bonding capacity .

Hydrogen-Bonding Patterns : Crystallographic studies of the triazole derivative (NINQOS) reveal intermolecular hydrogen bonds involving hydroxyl and azide groups, whereas the thiadiazole compound’s solid-state behavior remains uncharacterized .

Pharmacological and Industrial Relevance

- Thiadiazoles : While understudied for this specific compound, 1,2,5-thiadiazoles are explored as kinase inhibitors or antimicrobial agents. The cyclopropyl group could enhance metabolic stability but may reduce bioavailability.

- Triazoles : The NINQOS triazole derivative is utilized in glycoscience research, leveraging its hydrogen-bonding network for crystal engineering .

- Efavirenz Impurity : Highlights the importance of trace-level quantification (≤0.05%) in APIs, necessitating advanced analytical methods absent for the thiadiazole compound .

Biological Activity

4-Cyclopropyl-1,2,5-thiadiazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring structure with a cyclopropyl group, which influences its chemical reactivity and biological activity. The presence of the thiadiazole moiety is crucial for its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit substantial antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against several pathogenic microorganisms.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.25 µg/mL | |

| Escherichia coli | 62.50 µg/mL | |

| Pseudomonas aeruginosa | 125 µg/mL |

These findings suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by Gram-positive and Gram-negative bacteria.

Anticancer Activity

This compound has also been investigated for its anticancer properties. The mechanism involves the inhibition of cancer cell proliferation through various pathways.

Case Study: Antiproliferative Effects

A study evaluated the compound's efficacy against cancer cell lines. The results indicated that it could induce cell cycle arrest and apoptosis in cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| SGC-7901 | 0.85 | Tubulin polymerization inhibition | |

| MCF-7 | 1.20 | Induction of apoptosis |

The data indicates that the compound effectively disrupts microtubule dynamics similar to known chemotherapeutics.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiadiazole ring facilitates cellular uptake and interaction with enzymes or receptors involved in critical signaling pathways.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Modulation of Signal Transduction : It may alter signal transduction pathways that regulate cell growth and apoptosis.

Comparative Analysis

When compared to other thiadiazole derivatives, such as 5-cyclopropyl-1,3,4-thiadiazol-2-amine, the unique cyclopropyl substitution in this compound contributes to its distinct biological profile.

Table 3: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 5-Cyclopropyl-1,3,4-thiadiazol-2-amine | Low | Moderate |

This comparison highlights the enhanced biological activities associated with the structure of this compound.

Q & A

Basic: What synthetic methodologies are commonly employed for 4-Cyclopropyl-1,2,5-thiadiazol-3-amine?

Answer:

Traditional synthesis involves cyclization reactions using phosphoryl chloride (POCl₃) under reflux conditions. For example, POCl₃-mediated cyclization of thiosemicarbazide derivatives with cyclopropane-containing precursors has been reported, yielding thiadiazole cores . Recent advances emphasize continuous flow synthesis to mitigate risks associated with explosive oxidants (e.g., KMnO₄), achieving higher safety and yields (up to 68% compared to 40% in batch methods) . Key intermediates like 3-cyclopropyl isooxazol-5(4H)-one can be optimized for regioselectivity using microwave-assisted techniques .

Basic: How is structural characterization of this compound performed?

Answer:

Multimodal spectroscopic analysis is critical:

- ¹H/¹³C NMR : Distinct signals for the cyclopropyl group (e.g., δ 0.8–1.2 ppm for cyclopropyl protons) and thiadiazole ring protons (δ 8.0–9.0 ppm) .

- HRMS (ESI) : Molecular ion peaks at m/z [M+H]⁺ confirm molecular weight (e.g., 156.05 for C₅H₆N₃S) .

- IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and C-S vibrations (~650 cm⁻¹) validate the amine and thiadiazole groups .

Advanced: How can researchers resolve contradictions in reported synthesis yields for this compound?

Answer:

Discrepancies often arise from reaction conditions (e.g., temperature, catalysts). For example:

- Traditional methods : Batch processes with POCl₃ yield ≤40% due to side reactions .

- Continuous flow synthesis : Eliminates intermediate isolation, improving yield to 68% .

Optimization strategies :

Advanced: What is the role of the cyclopropyl group in modulating biological activity?

Answer:

The cyclopropyl moiety enhances metabolic stability and target binding via:

- Steric effects : Restricts conformational flexibility, improving selectivity for enzyme active sites .

- Electronic effects : Electron-withdrawing properties stabilize interactions with aromatic residues in proteins (e.g., fungicidal targets in agriculture ).

- Pharmacokinetics : Reduces oxidative metabolism, prolonging half-life in drug candidates (e.g., IL-17 inhibitors) .

Advanced: How can coupling reactions be optimized for N-functionalized derivatives?

Answer:

Palladium/copper-catalyzed cross-coupling (e.g., Buchwald-Hartwig) is effective for N-alkylation/arylation:

- Catalyst system : CuBr (5 mol%) with Cs₂CO₃ base in DMSO at 35°C achieves 17.9% yield for N-cyclopropyl analogs .

- Microwave assistance : Reduces reaction time from days to hours (e.g., 3 h for aryl aminations) .

- Substituent effects : Electron-deficient aryl halides enhance coupling efficiency by 20–30% .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Waste disposal : Separate organic and aqueous phases; collaborate with certified waste management firms for thiadiazole-containing byproducts .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential mutagenicity .

- Synthetic safety : Replace explosive oxidants (e.g., NaNO₃) with H₂O₂ in flow reactors to minimize risks .

Advanced: What novel applications are emerging for this compound in drug discovery?

Answer:

Recent studies highlight:

- Kinase inhibition : Analogues show IC₅₀ values <100 nM against JAK2 and EGFR kinases .

- Antifungal agents : 4-Cyclopropyl derivatives exhibit EC₅₀ = 2.5 µg/mL against Botrytis cinerea in agricultural settings .

- IL-17 pathway modulation : Carboxylic acid derivatives are being tested for autoimmune diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.